N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine
Description
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine is a complex organic compound with a unique structure that includes a dimethylsulfamoyl group, a methyl group, and a biphenyl moiety
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17(2)21(19,20)18(3)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTUPPRKMGSUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods: Industrial production of this compound may involve the use of isocyanates or carbamoyl chlorides with ammonia . These methods, while effective, require careful handling due to the potential environmental and safety hazards associated with isocyanates and carbamoyl chlorides.
Chemical Reactions Analysis
Types of Reactions: N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other N-substituted ureas and sulfonamides, such as N-(3-dimethylaminopropyl)methacrylamide and phenylboronic acids .
Uniqueness: What sets N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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